Welcome to the BenchChem Online Store!
molecular formula C12H13N3O2S2 B8624007 1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide

1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide

Cat. No. B8624007
M. Wt: 295.4 g/mol
InChI Key: ZBUGKGAANMBBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786137B2

Procedure details

A solution of 1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide (0.50 g, 1.6 mmol) and KOH (0.75 g, 13.4 mmol) in EtOH (5.0 mL) was stirred at room temperature for 1 h. The formed precipitate was filtered and washed with 1:1-EtOH:ET2O to obtain the desired amine (480 mg, 1.6 mmol, 100% yield) as a white solid. LC/MS (10-99%) M/Z: M+1 obs=296.3; tR=1.90 min.
Name
1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16](C=O)[CH2:15][CH2:14][CH2:13]2)(=[O:9])=[O:8].[OH-].[K+]>CCO>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH2:15][CH2:14][CH2:13]2)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide
Quantity
0.5 g
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CCCN(C2=CC1)C=O
Name
Quantity
0.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with 1

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CCCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.6 mmol
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.